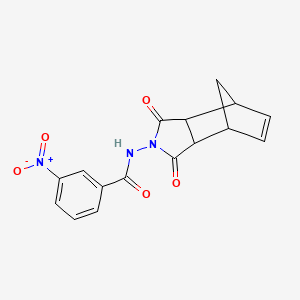

4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

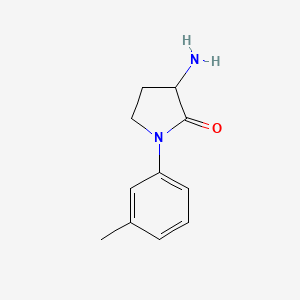

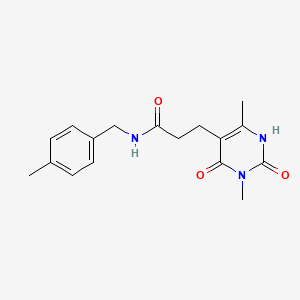

The molecular structure of “4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide” can be inferred from its name. It likely contains a pyrrole ring (a five-membered ring with one nitrogen atom), substituted at the 4-position with a 2-ethylbutanoyl group. The 2-carbohydrazide group suggests the presence of a carbonyl (C=O) group linked to a hydrazide (NH-NH2) group .Aplicaciones Científicas De Investigación

Synthesis and Characterization

4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide belongs to a class of compounds involving pyrrole derivatives that have been extensively studied for their synthetic and application potentials. While the direct studies on this specific compound are scarce, research on similar pyrrole derivatives provides insight into potential applications and methodologies. For instance, the synthesis and characterization of various pyrrole derivatives have been documented, demonstrating their utility in generating a wide array of heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans through reactions prone to nucleophilic attacks (Singh et al., 2014). These derivatives are characterized by their spectroscopic features and molecular interactions, suggesting a broad scope for chemical manipulations and applications in materials science and medicinal chemistry.

Computational Studies and Molecular Interactions

The computational analysis of pyrrole derivatives reveals detailed insights into their electronic structure, molecular interactions, and potential reactivity. For example, the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate showcased the importance of vibrational analysis, molecular electrostatic potential surfaces, and dimer formation through hydrogen bonding, providing a foundation for understanding the structural and electronic prerequisites for chemical reactivity and compound stability (Singh et al., 2013). These computational insights are crucial for designing molecules with desired properties, including catalytic activity, pharmaceutical relevance, or material applications.

Ligand Applications in Catalysis

Pyrrole-2-carbohydrazides have been found to serve as novel and efficient ligands in the Cu-catalyzed amination of aryl halides with amines in pure water, showcasing high yields and broad applicability (Xie et al., 2010). This application underscores the potential of pyrrole derivatives in facilitating environmentally friendly catalytic processes, highlighting their importance in green chemistry and sustainable industrial practices.

Non-linear Optical Materials

Research into the electronic and optical properties of pyrrole derivatives has indicated their potential use as non-linear optical (NLO) materials. The study of ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for example, provides evidence of significant first hyperpolarizabilities, suggesting applications in optoelectronics and photonics (Rawat & Singh, 2014). The ability to tailor the electronic properties of these compounds through chemical modifications opens avenues for the development of new materials with customized optical responses.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-ethylbutanoyl)-1H-pyrrole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-3-7(4-2)10(15)8-5-9(13-6-8)11(16)14-12/h5-7,13H,3-4,12H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUYKHJPBOBCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E,4E)-1-(dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one](/img/structure/B2602628.png)

![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)

![2-Chloro-1-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B2602633.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2602638.png)

![1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2602641.png)